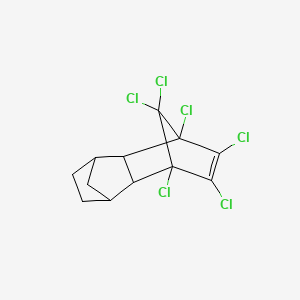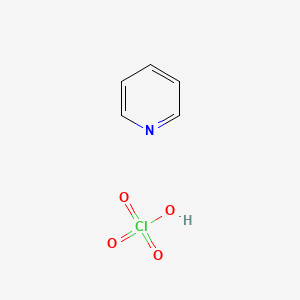
三氟乙醛甲基半缩醛
描述
Trifluoroacetaldehyde methyl hemiacetal is a chemical compound with the molecular formula C3H5F3O2. It is also known as 2,2,2-trifluoro-1-methoxyethanol. This compound is characterized by the presence of a trifluoromethyl group attached to an aldehyde and a methoxy group. It is a clear, colorless liquid with a boiling point of approximately 104-106°C and a density of 1.36 g/cm³ .
科学研究应用
Trifluoroacetaldehyde methyl hemiacetal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of advanced materials, such as coatings and fuel-cell membranes.
作用机制
Target of Action
Trifluoroacetaldehyde methyl hemiacetal (TFEAM) is an organic compound that primarily targets chemical reactions involving trifluoroacetaldehyde . It is used as a trifluoromethyl source in various chemical reactions.
Mode of Action
TFEAM interacts with its targets by participating in chemical reactions. For instance, it can be used in the synthesis of α-trifluoromethylated alcohols . In this process, TFEAM undergoes a reaction with allyl bromide and metal tin .
Biochemical Pathways
It is known to be involved in the synthesis of α-trifluoromethylated alcohols , which can have various downstream effects depending on the specific context of the reaction.
Result of Action
The primary result of TFEAM’s action is the production of α-trifluoromethylated alcohols . These compounds can have various applications in different chemical contexts.
生化分析
Biochemical Properties
Trifluoroacetaldehyde methyl hemiacetal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry . The compound’s interactions with enzymes often involve the formation of covalent bonds, leading to the modification of enzyme activity. These interactions can result in either the inhibition or activation of the enzyme, depending on the specific biochemical context.
Cellular Effects
Trifluoroacetaldehyde methyl hemiacetal influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of trifluoroacetaldehyde methyl hemiacetal involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in protein structure and function . This can result in the inhibition or activation of enzymes, as well as alterations in gene expression. The compound’s ability to modify protein function at the molecular level is a key aspect of its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoroacetaldehyde methyl hemiacetal can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of trifluoroacetaldehyde methyl hemiacetal vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal metabolic processes.
Metabolic Pathways
Trifluoroacetaldehyde methyl hemiacetal is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of trifluoromethylated compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, trifluoroacetaldehyde methyl hemiacetal is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are important factors that influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of trifluoroacetaldehyde methyl hemiacetal is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell. For example, its interactions with enzymes and other biomolecules may vary depending on whether it is localized in the cytoplasm, nucleus, or other cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde methyl hemiacetal can be synthesized through various methods. One common method involves the reaction of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, trifluoroacetaldehyde methyl hemiacetal is often produced using a one-pot synthesis method. This involves the reaction of acylhydrazines with trifluoroacetaldehyde methyl hemiacetal, allylic bromide, and tin powder in a solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions for 12-18 hours .
化学反应分析
Types of Reactions: Trifluoroacetaldehyde methyl hemiacetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various trifluoromethylated derivatives.
相似化合物的比较
Trifluoroacetaldehyde ethyl hemiacetal: Similar in structure but with an ethoxy group instead of a methoxy group.
Trifluoroethanol: Lacks the aldehyde group and is a simpler alcohol.
Trifluoroacetic acid: An oxidized form of trifluoroacetaldehyde methyl hemiacetal.
Uniqueness: Trifluoroacetaldehyde methyl hemiacetal is unique due to its ability to act as both an aldehyde and an alcohol, allowing it to participate in a wide range of chemical reactions. Its trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability .
属性
IUPAC Name |
2,2,2-trifluoro-1-methoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTBCUWZAVMAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883383 | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-46-9 | |
| Record name | Trifluoroacetaldehyde methyl hemiacetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-methoxyethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)




